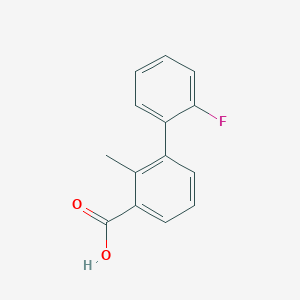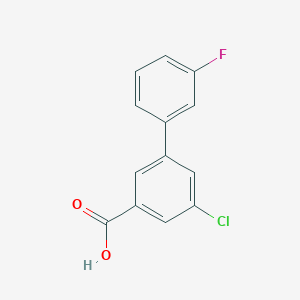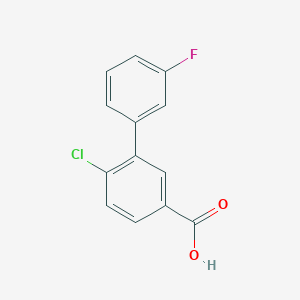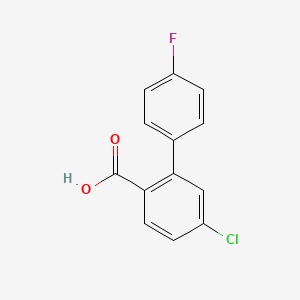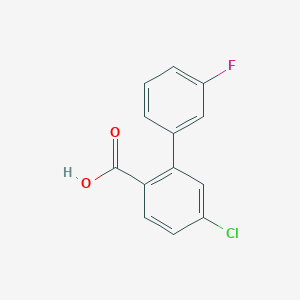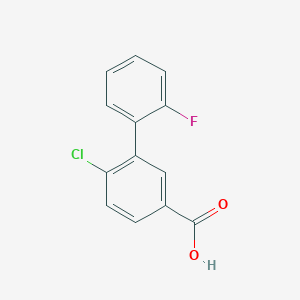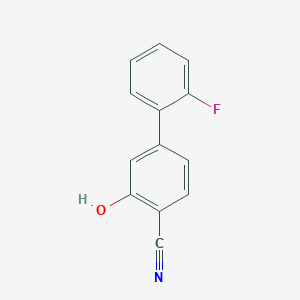
2-Cyano-4-(3-fluorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-4-(3-fluorophenyl)phenol, 95% (2C4FPP) is a fluorinated phenol derivative that has been studied extensively for its potential applications in the biomedical field. It is a white, crystalline solid with a melting point of 92-94°C, and is soluble in a variety of organic solvents. 2C4FPP has been found to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral effects.
Applications De Recherche Scientifique
2-Cyano-4-(3-fluorophenyl)phenol, 95% has been studied extensively for its potential applications in the biomedical field. It has been found to have antimicrobial, anti-inflammatory, and antiviral effects. In particular, 2-Cyano-4-(3-fluorophenyl)phenol, 95% has been found to be effective against a range of bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to be effective against influenza A and B viruses, as well as herpes simplex virus type 1 and 2.
Mécanisme D'action
The mechanism of action of 2-Cyano-4-(3-fluorophenyl)phenol, 95% is not yet fully understood. However, it is believed to act by disrupting the cell membrane of bacteria and viruses, leading to cell death. It is also thought to inhibit the growth of certain fungi by blocking their ability to synthesize ergosterol, an important component of the fungal cell membrane.
Biochemical and Physiological Effects
2-Cyano-4-(3-fluorophenyl)phenol, 95% has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). It has also been found to have antioxidant, anti-apoptotic, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyano-4-(3-fluorophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is soluble in a variety of organic solvents. It is also relatively stable, with a shelf life of up to two years. However, it is not suitable for use in animal or human studies, due to its potential toxicity.
Orientations Futures
The potential applications of 2-Cyano-4-(3-fluorophenyl)phenol, 95% are numerous, and there are a number of future directions that could be explored. For example, further research could be conducted to elucidate the mechanism of action of 2-Cyano-4-(3-fluorophenyl)phenol, 95%, and to identify additional biological activities. In addition, further studies could be conducted to assess the safety and efficacy of 2-Cyano-4-(3-fluorophenyl)phenol, 95% in animal and human studies. Finally, the potential of 2-Cyano-4-(3-fluorophenyl)phenol, 95% as a therapeutic agent could be explored, in order to identify potential clinical applications.
Méthodes De Synthèse
2-Cyano-4-(3-fluorophenyl)phenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-fluorobenzoic acid and cyanide in an aqueous solution to form 3-fluorobenzonitrile. This reaction is carried out at a temperature of 80-90°C in the presence of an acid catalyst. The second step involves the reaction of 3-fluorobenzonitrile with phenol in an aqueous solution at a temperature of 60-70°C, in the presence of an acid catalyst. This reaction yields 2-Cyano-4-(3-fluorophenyl)phenol, 95% as the product.
Propriétés
IUPAC Name |
5-(3-fluorophenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-12-3-1-2-9(7-12)10-4-5-13(16)11(6-10)8-15/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGDTJKPYMQXLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673451 |
Source


|
| Record name | 3'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(3-fluorophenyl)phenol | |
CAS RN |
1214326-77-8 |
Source


|
| Record name | 3'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

